6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one
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Overview
Description
6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with dimethylphenyl groups and an octoxy group attached to a cyclohexa-2,4-dien-1-one moiety. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with cyanuric chloride to form the triazine core. This intermediate is then reacted with octoxyphenol under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H₂) and palladium catalysts can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include quinones, reduced triazine derivatives, and various substituted triazine compounds, depending on the reagents and conditions used.
Scientific Research Applications
6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used as a stabilizer in polymers and as a UV absorber in various materials.
Mechanism of Action
The mechanism of action of 6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with cellular membranes, affecting their stability and function .
Comparison with Similar Compounds
Similar Compounds
4-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one: Similar structure but with a hydroxy group instead of an octoxy group.
N,N′-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide: Contains dimethylphenyl groups but with a different core structure.
Uniqueness
The uniqueness of 6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one lies in its combination of the triazine ring with the octoxy group, providing both stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties and versatility.
Properties
IUPAC Name |
6-[2,6-bis(2,4-dimethylphenyl)-1H-1,3,5-triazin-4-ylidene]-2-octoxycyclohexa-2,4-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O2/c1-6-7-8-9-10-11-19-38-29-14-12-13-28(30(29)37)33-35-31(26-17-15-22(2)20-24(26)4)34-32(36-33)27-18-16-23(3)21-25(27)5/h12-18,20-21H,6-11,19H2,1-5H3,(H,34,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSCWEXFMYJRHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C2N=C(NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=CC(=C2N=C(NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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